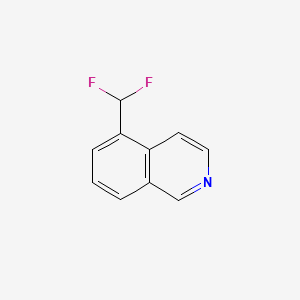
5-(Difluoromethyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Difluoromethyl)isoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their presence in various natural alkaloids and their significant biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)isoquinoline can be achieved through several methods:
Direct Fluorination: One approach involves the direct introduction of fluorine atoms onto the isoquinoline ring.
Cyclization of Fluorinated Precursors: Another method involves the cyclization of precursors bearing pre-fluorinated benzene rings.
Simultaneous Installation:
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production .
化学反应分析
Types of Reactions: 5-(Difluoromethyl)isoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have diverse applications in medicinal chemistry .
科学研究应用
5-(Difluoromethyl)isoquinoline has numerous applications in scientific research:
作用机制
The mechanism of action of 5-(Difluoromethyl)isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target molecules . The pathways involved often include modulation of signal transduction and metabolic processes .
相似化合物的比较
- 5-Fluoroisoquinoline
- 7-Fluoroisoquinoline
- 5,7-Difluoroisoquinoline
Comparison: 5-(Difluoromethyl)isoquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other fluorinated isoquinolines. This uniqueness often translates to different biological activities and applications .
生物活性
5-(Difluoromethyl)isoquinoline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structure and Properties
This compound is characterized by the presence of a difluoromethyl group at the 5-position of the isoquinoline ring. This modification can enhance the compound's selectivity and potency against various biological targets, making it a valuable scaffold in drug discovery.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group increases binding affinity, thereby enhancing biological effects. This compound has been investigated for several pharmacological activities:
- Anticancer Activity : Isoquinoline derivatives have shown promising anticancer properties. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including HCT116 and HepG2, with IC50 values ranging from 12.4 μM to 44.4 μM .
- Antimicrobial Effects : Research indicates that isoquinoline derivatives exhibit antimicrobial properties, effectively inhibiting the growth of bacteria and fungi .
- Neurological Effects : Some studies suggest potential applications in modulating neurological pathways, particularly through interactions with nicotinic acetylcholine receptors .
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | HCT116 | 12.4 | |
| Anticancer | HepG2 | 24.0 | |
| Antimicrobial | Candida albicans | 4.0 | |
| Neurological | Nicotinic receptors | N/A |
Case Study: Anticancer Properties
A notable study highlighted the effects of this compound on cancer cell lines. The compound was tested against various lines, including HCT116 (colon cancer) and A549 (lung cancer). Results indicated that it could significantly induce apoptosis in these cells, with IC50 values correlating with structural modifications in the isoquinoline framework.
Mechanism Insights
The mechanism by which this compound exerts its effects involves:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit topoisomerases, which are crucial for DNA replication and repair processes in cancer cells .
- Modulation of Signaling Pathways : Studies suggest that isoquinoline derivatives can influence various signaling pathways involved in cell proliferation and survival .
属性
IUPAC Name |
5-(difluoromethyl)isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-10(12)9-3-1-2-7-6-13-5-4-8(7)9/h1-6,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRXAEMZFIXFBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













